molecular formula C13H14N2O3 B13677586 Ethyl 2-amino-5-methoxyquinoline-3-carboxylate

Ethyl 2-amino-5-methoxyquinoline-3-carboxylate

Cat. No.: B13677586
M. Wt: 246.26 g/mol
InChI Key: IWXDHLXVFXLZJJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methoxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, an amino group, and a methoxy group attached to the quinoline ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-methoxyquinoline-3-carboxylate typically involves the reaction of 2-amino-5-methoxyquinoline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-5-methoxyquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-methoxyquinoline-3-carboxylate involves its interaction with various molecular targets. The amino and methoxy groups on the quinoline ring allow it to bind to specific enzymes and receptors, modulating their activity. This compound can inhibit the growth of certain microorganisms by interfering with their metabolic pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminoquinoline-3-carboxylate
  • Ethyl 2-amino-5-chloroquinoline-3-carboxylate
  • Ethyl 2-amino-5-methylquinoline-3-carboxylate

Uniqueness

Ethyl 2-amino-5-methoxyquinoline-3-carboxylate is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to other similar compounds. This structural feature allows for more diverse chemical modifications and applications .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-amino-5-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)9-7-8-10(15-12(9)14)5-4-6-11(8)17-2/h4-7H,3H2,1-2H3,(H2,14,15)

InChI Key

IWXDHLXVFXLZJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC=C(C2=C1)OC)N

Origin of Product

United States

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